molecular formula C17H10N2O3 B1314060 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid CAS No. 63127-04-8

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Cat. No. B1314060
CAS RN: 63127-04-8
M. Wt: 290.27 g/mol
InChI Key: OSKFWHVKBOWROV-UHFFFAOYSA-N
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Description

“12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid” is an organic compound with the molecular formula C17H10N2O3 and a molecular weight of 290.28 . It is also known by the abbreviation OBQCA .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22) and the InChI key is OSKFWHVKBOWROV-UHFFFAOYSA-N .

Scientific Research Applications

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

It’s worth noting that this compound is available for purchase for experimental or research use . This suggests that it may be used in various types of scientific research, but the specific details of these applications are not provided.

It’s worth noting that this compound is available for purchase for experimental or research use . This suggests that it may be used in various types of scientific research, but the specific details of these applications are not provided.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKFWHVKBOWROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499601
Record name 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

CAS RN

63127-04-8
Record name 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Reactant of Route 2
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
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12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Reactant of Route 4
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Reactant of Route 5
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Reactant of Route 6
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12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Citations

For This Compound
3
Citations
L Colis, G Ernst, S Sanders, H Liu… - Journal of medicinal …, 2014 - ACS Publications
RNA polymerase I (Pol I) is a dedicated polymerase that transcribes the 45S ribosomal (r) RNA precursor. The 45S rRNA precursor is subsequently processed into the mature 5.8S, 18S…
Number of citations: 56 pubs.acs.org
L Colis, K Peltonen, P Sirajuddin, H Liu, S Sanders… - Oncotarget, 2014 - ncbi.nlm.nih.gov
DNA intercalation is a major therapeutic modality for cancer therapeutic drugs. The therapeutic activity comes at a cost of normal tissue toxicity and genotoxicity. We have recently …
Number of citations: 77 www.ncbi.nlm.nih.gov
ZL Zhang, CL Zhao, Q Chen, K Xu, X Qiao… - European Journal of …, 2018 - Elsevier
Aberrant ribosome biogenesis and enlarged nucleoli have long been used by pathologists as a marker of aggressive tumors. Suppression of RNA polymerase I (Pol I) transcription …
Number of citations: 4 www.sciencedirect.com

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